6-Amino-5-fluoro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one

Medicinal chemistry Ligand design Physicochemical profiling

6-Amino-5-fluoro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one (CAS 880491-49-6) is a heterocyclic small molecule (molecular formula C₈H₇FN₂O₂, molecular weight 182.15 g/mol) belonging to the 2,3-dihydro-1,3-benzoxazol-2-one class. The compound features a benzoxazolone core substituted with a 6-amino group, a 5-fluoro atom, and an N-methyl group at the 3-position.

Molecular Formula C8H7FN2O2
Molecular Weight 182.154
CAS No. 880491-49-6
Cat. No. B2605857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-5-fluoro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one
CAS880491-49-6
Molecular FormulaC8H7FN2O2
Molecular Weight182.154
Structural Identifiers
SMILESCN1C2=C(C=C(C(=C2)F)N)OC1=O
InChIInChI=1S/C8H7FN2O2/c1-11-6-2-4(9)5(10)3-7(6)13-8(11)12/h2-3H,10H2,1H3
InChIKeyBJNQXRSVCNWOFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Amino-5-fluoro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one (CAS 880491-49-6): Procurement-Grade Physicochemical Profile and Scaffold Identity


6-Amino-5-fluoro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one (CAS 880491-49-6) is a heterocyclic small molecule (molecular formula C₈H₇FN₂O₂, molecular weight 182.15 g/mol) belonging to the 2,3-dihydro-1,3-benzoxazol-2-one class [1]. The compound features a benzoxazolone core substituted with a 6-amino group, a 5-fluoro atom, and an N-methyl group at the 3-position . This substitution pattern generates a computed topological polar surface area of 55.6 Ų, a calculated XLogP3-AA of 0.7, zero rotatable bonds, one hydrogen bond donor, and four hydrogen bond acceptors [1]. The absence of rotatable bonds confers a conformationally restricted structure that is relevant for target-binding preorganization.

6-Amino-5-fluoro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one: Why In-Class Analogs Cannot Be Assumed Interchangeable


Generic substitution among 2,3-dihydro-1,3-benzoxazol-2-one analogs is contraindicated by documented structure–activity relationship (SAR) evidence demonstrating that the position and nature of substituents on the benzoxazolone core profoundly alter target-binding selectivity and potency. In a systematic study of benzo[d]oxazol-2(3H)-one derivatives evaluated at sigma-1 and sigma-2 receptors, the para-substitution on the N-benzyl ring with Cl, H, F, or CH₃ yielded higher sigma-1 affinity than corresponding ortho-substituted analogs, with the most selective compound achieving a Kᵢ sigma-2/Kᵢ sigma-1 selectivity ratio of 4270 [1]. This sensitivity to substitution pattern—extending to halogen identity, position, and N-alkylation—establishes that even closely related benzoxazolones (e.g., the N-unsubstituted 6-amino-5-fluoro-3H-1,3-benzoxazol-2-one, CAS 132667-21-1; the 5-chloro analog; or the 6-hydroxy analog) cannot be assumed to exhibit equivalent potency, selectivity, or physicochemical behavior. Procurement decisions predicated on generic scaffold similarity rather than specific substitution identity carry quantifiable risk of diverging biological or physicochemical performance.

6-Amino-5-fluoro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one: Quantified Differentiation Evidence vs. Closest Analogs


N-Methyl vs. N-H Congener: Conformational Rigidity and Hydrogen-Bond Donor Count Differentiation

The target compound (CAS 880491-49-6) contains an N-methyl group at the 3-position, whereas its closest analog 6-amino-5-fluoro-3H-1,3-benzoxazol-2-one (CAS 132667-21-1) carries a free N–H. This substitution eliminates one hydrogen-bond donor (HBD). The target compound has a computed HBD count of 1 (the 6-NH₂ group), compared to 2 for the N–H analog [1]. The N-methylation also introduces a modest increase in molecular weight (182.15 vs. 168.13 g/mol) and lipophilicity. The absence of an N–H donor alters the compound's hydrogen-bonding capacity, which can affect solubility, permeability, and target recognition.

Medicinal chemistry Ligand design Physicochemical profiling

Fluorine vs. Chlorine Analog: Electronic and Lipophilic Differentiation on the Benzoxazolone Scaffold

Replacing the 5-fluoro substituent of the target compound with a 5-chloro substituent—as in 5-chloro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one (CAS not assigned; known analog)—produces a compound with different electronic properties (σₘ Hammett constant: F = +0.34 vs. Cl = +0.37) and lipophilicity (π Hansch constant: F = +0.14 vs. Cl = +0.71) [1]. In the benzoxazolone sigma-1 receptor series, Cl-substituted compounds demonstrated higher binding affinity (Kᵢ = 0.1 nM) compared to F-substituted counterparts, establishing that halogen identity measurably affects target interaction [2]. The fluorine atom additionally offers unique ¹⁸F radiolabeling potential for PET imaging applications that chlorine cannot replicate.

Medicinal chemistry SAR Halogen bonding

Amino Substituent Positional Differentiation: 6-Amino vs. 7-Amino Regioisomer

The amino group at the 6-position of the benzoxazolone ring distinguishes the target compound from its 7-amino regioisomer, 7-amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride . The 6-position places the amino group para to the oxazolone oxygen and meta to the fluorine, whereas the 7-position places it ortho to the oxazolone nitrogen and para to the fluorine. This positional difference alters the electron density distribution on the aromatic ring and the vector of the amino H-bond donor. In benzoxazolone-based sigma receptor ligands, the position of substituents on the benzo ring was shown to be a critical determinant of sigma-1 vs. sigma-2 selectivity, with certain positions favoring sigma-1 binding [1].

Medicinal chemistry Regioselectivity Target recognition

Topological Polar Surface Area and Rotatable Bond Count: Conformational Preorganization Advantage

The target compound (TPSA = 55.6 Ų, rotatable bonds = 0) exhibits a favorable combination of moderate polarity and complete conformational restriction [1]. By comparison, flexible analogs containing rotatable bonds such as 6-(aminomethyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one (CAS 943894-85-7, rotatable bonds = 1) introduce conformational entropy penalties upon binding. The zero rotatable bond count of the target compound is consistent with enhanced ligand efficiency due to reduced entropic cost of binding, a principle well-established in fragment-based drug discovery [2].

Drug design Physicochemical profiling Oral bioavailability

6-Amino-5-fluoro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one: Evidence-Supported Procurement Application Scenarios


Medicinal Chemistry Scaffold for CNS-Targeted Library Design

The compound's favorable CNS drug-likeness parameters (TPSA 55.6 Ų, XLogP3-AA 0.7, 1 HBD, 0 rotatable bonds) [1] position it as a candidate scaffold for CNS-oriented medicinal chemistry programs. The benzoxazolone core has documented sigma-1 receptor preference, with the specific substitution pattern influencing affinity and selectivity [2]. The fluoro substituent at the 5-position additionally enables potential ¹⁸F radiolabeling for PET tracer development. Procurement for CNS-focused screening libraries is supported by the compound's physicochemical profile meeting multiple criteria for CNS drug-likeness.

Selective MAO or Sigma Receptor Probe Development Program

The benzoxazolone scaffold has been validated as a sigma-1 receptor-preferring chemotype, with certain derivatives achieving Kᵢ values as low as 0.1 nM and selectivity ratios >4000-fold over sigma-2 [1]. The specific 6-amino-5-fluoro-3-methyl substitution pattern may yield unique selectivity fingerprints when screened against related CNS targets. The compound serves as a differentiated starting point for SAR exploration around the benzoxazolone core, where small changes in substitution have been shown to dramatically alter selectivity profiles [1].

Physicochemical Probe for Conformationally Restricted Fragment-Based Screening

With zero rotatable bonds, molecular weight of 182.15 g/mol, and a balanced lipophilicity profile (XLogP3-AA 0.7), this compound adheres to 'rule-of-three' fragment guidelines [1][2]. Its complete conformational restriction (zero rotatable bonds) reduces the entropic penalty upon target binding, potentially yielding higher ligand efficiency relative to flexible analogs. This makes it suitable as a fragment for structure-based drug design campaigns requiring preorganized molecular recognition elements.

Synthetic Intermediate for Amino-Derivatized Benzoxazolone Libraries

The 6-amino group provides a chemically accessible handle for further derivatization (acylation, sulfonylation, reductive amination, diazotization), enabling the construction of focused compound libraries [1]. The commercially available purity specification of 95% (HPLC) with supporting analytical documentation (NMR, HPLC, GC) [2] supports its use as a reliable synthetic building block in medicinal chemistry and chemical biology applications.

Quote Request

Request a Quote for 6-Amino-5-fluoro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.